![molecular formula C18H24ClNO2S B2505467 N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 425410-69-1](/img/structure/B2505467.png)
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide
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Description
The compound "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its various biological activities. The adamantyl group attached to the ethyl chain in this compound suggests an increase in lipophilicity, which could potentially affect its biological activity and metabolic stability.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as demonstrated in the synthesis of a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Although the specific synthesis of "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" is not detailed in the provided papers, similar synthetic routes could be employed, possibly involving the use of adamantane in reactions with arenesulfonamides in the presence of superacids .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The presence of the adamantyl group is likely to influence the overall conformation and steric interactions of the molecule. The molecular structure analysis of related compounds has shown that certain moieties, such as the naphthyl group, can significantly contribute to the activity of the compound . Therefore, the adamantyl group in "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" may also play a critical role in its biological function.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For instance, N,N-dichlorobenzenesulfonamide can participate in radical addition reactions to alkenes, facilitated by triethylborane as a radical initiator . This suggests that "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" could also be reactive in radical-mediated processes, potentially leading to the formation of new derivatives or products through reactions with alkenes or dienes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of an adamantyl group is expected to increase the hydrophobic character of the molecule, which may affect its solubility, distribution, and interaction with biological targets. The metabolic stability of sulfonamide derivatives can be enhanced by certain substituents, as seen in the increased stability of compounds with a 4-CF3-C6H4 moiety . The presence of the adamantyl group in "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" could similarly affect its metabolic stability, although specific studies on this compound would be required to confirm such effects.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide and related compounds have been utilized in organic synthesis and chemical reactions. For instance, reductions with lithium in low molecular weight amines and ethylenediamine have been described, showcasing the versatility of adamantyl and sulfonamide groups in synthesis processes. Such reactions have applied to the debenzylation of N-benzylamide and lactams, which are refractory to hydrogenolysis with hydrogen and a catalyst, demonstrating the compound's utility in organic synthesis (Garst et al., 2000).
Biological Screening
Some derivatives of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide have been synthesized and estimated for their biological potential, indicating the compound's relevance in drug discovery and biological screening. These derivatives have been evaluated against Gram-negative and Gram-positive bacteria, showing moderate to good activities, which underscores the potential of such compounds in antimicrobial research (Aziz‐ur‐Rehman et al., 2014).
Coordination Chemistry and Materials Science
In coordination chemistry and materials science, compounds related to N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide have been explored for their unique properties. For example, the coordination chemistry of lipoic acid and related compounds, including N-(1-Adamantyl)lipoamide, has been studied, revealing insights into protonation dynamics and molecular structure, which are critical in the development of new materials and chemical sensors (Wilhelm, Koch, & Strasdeit, 2002).
Antimicrobial and Anti-inflammatory Research
Additionally, certain derivatives have been investigated for their antimicrobial and anti-inflammatory activities. For example, novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have shown marked broad-spectrum antibacterial activities and significant generalized anti-proliferative activity against human tumor cell lines, highlighting the compound's potential in medical research and therapy (Al-Mutairi et al., 2019).
properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPACFOJGRPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide |
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